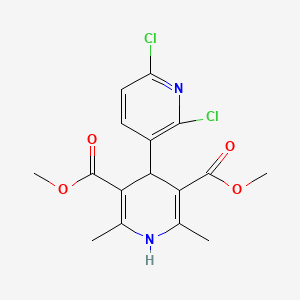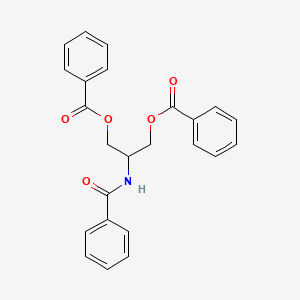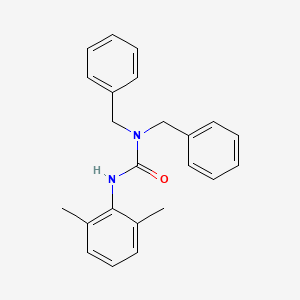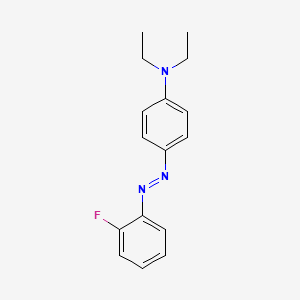![molecular formula C15H16N4O2 B11955196 N-(4-{4-[(aminocarbonyl)amino]benzyl}phenyl)urea CAS No. 13252-22-7](/img/structure/B11955196.png)
N-(4-{4-[(aminocarbonyl)amino]benzyl}phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{4-[(aminocarbonyl)amino]benzyl}phenyl)urea is an organic compound with a complex structure that includes both urea and benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{4-[(aminocarbonyl)amino]benzyl}phenyl)urea typically involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields with high chemical purity.
Industrial Production Methods
Industrial production methods for this compound often involve the reaction of isocyanates or carbamoyl chlorides with ammonia . These methods are scalable and can be adapted for large-scale production, although they may require careful handling of reagents to ensure safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
N-(4-{4-[(aminocarbonyl)amino]benzyl}phenyl)urea can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include formaldehyde, primary or secondary amines, and ammonia . The conditions for these reactions can vary, but they often involve mild temperatures and pressures to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Mannich reaction, which involves the amino alkylation of an acidic proton next to a carbonyl functional group, can produce β-amino-carbonyl compounds .
Scientific Research Applications
N-(4-{4-[(aminocarbonyl)amino]benzyl}phenyl)urea has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(4-{4-[(aminocarbonyl)amino]benzyl}phenyl)urea involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, blocking their activity and affecting cellular processes . The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-{4-[(aminocarbonyl)amino]benzyl}phenyl)urea include:
- N-[4-(4-{[(3-nitroanilino)carbonyl]amino}benzyl)phenyl]-N’-(3-nitrophenyl)urea
- 4-amino-N-[4-(aminocarbonyl)phenyl]benzamide
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which allows for unique interactions with biological molecules and specific chemical reactivity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
13252-22-7 |
|---|---|
Molecular Formula |
C15H16N4O2 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
[4-[[4-(carbamoylamino)phenyl]methyl]phenyl]urea |
InChI |
InChI=1S/C15H16N4O2/c16-14(20)18-12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)19-15(17)21/h1-8H,9H2,(H3,16,18,20)(H3,17,19,21) |
InChI Key |
LMFOYEUWVQZEAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)NC(=O)N)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzene, [(cyclohexylthio)methyl]-](/img/structure/B11955132.png)

![2-{3-[(5-Nitro-pyridin-2-yl)-hydrazonomethyl]-indol-1-ylmethyl}-benzonitrile](/img/structure/B11955141.png)









